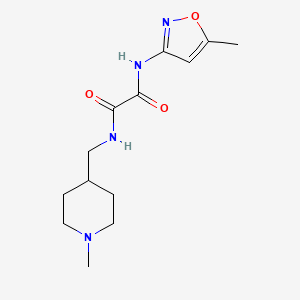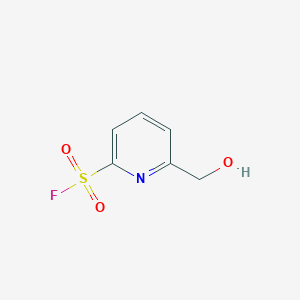
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, also known as MIOX, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIOX is a small molecule inhibitor that has been found to have a high affinity for certain protein targets and has been shown to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves its binding to specific protein targets, which can lead to the inhibition of enzymatic activity. In the case of PARP, N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide binds to the enzyme's catalytic domain, preventing it from carrying out its normal functions. This can lead to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on PARP activity, N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been found to have anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has also been shown to have neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide for lab experiments is its high affinity for specific protein targets, which makes it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide. One area of interest is the development of new N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide derivatives with improved properties, such as increased potency or reduced toxicity. Another area of interest is the exploration of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, further research is needed to fully understand the mechanisms of action of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide and its effects on various biological processes.
Métodos De Síntesis
The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide involves several steps, including the preparation of the isoxazole and piperidine intermediates, which are then combined with oxalyl chloride to form the final product. The synthesis of N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been optimized to yield high purity and high yields, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in scientific research. It has been found to have a high affinity for certain protein targets, including the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. N1-(5-methylisoxazol-3-yl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide has been shown to inhibit PARP activity, which can lead to increased DNA damage and cell death in cancer cells.
Propiedades
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-9-7-11(16-20-9)15-13(19)12(18)14-8-10-3-5-17(2)6-4-10/h7,10H,3-6,8H2,1-2H3,(H,14,18)(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJHZYQQNFBNAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-isopentylurea](/img/structure/B2789167.png)
![4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2789172.png)

![6-(Aminomethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2789174.png)



![N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2789179.png)


![4,5,7-trimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2789185.png)
![2-[2-(4-chlorophenyl)-2-oxoethyl]-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2789190.png)